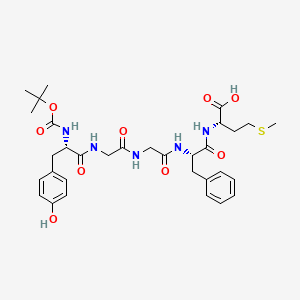

Boc-met-enkephalin

Description

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H43N5O9S/c1-32(2,3)46-31(45)37-24(17-21-10-12-22(38)13-11-21)28(41)34-18-26(39)33-19-27(40)35-25(16-20-8-6-5-7-9-20)29(42)36-23(30(43)44)14-15-47-4/h5-13,23-25,38H,14-19H2,1-4H3,(H,33,39)(H,34,41)(H,35,40)(H,36,42)(H,37,45)(H,43,44)/t23-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXPQHPVFIVMOOJ-SDHOMARFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCSC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCSC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H43N5O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

673.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Boc Met Enkephalin and Its Analogues

Solution-Phase Peptide Synthesis Approaches

Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis, represents the classical approach to constructing peptide chains. thermofisher.com This method involves the sequential coupling of amino acids in a homogenous solvent system, with purification of the intermediate peptide after each step.

Conventional Solution Methods

The conventional solution-phase synthesis of Met-enkephalin involves the stepwise addition of amino acids, starting from the C-terminal methionine. In a typical scheme, the carboxyl group of the C-terminal amino acid (methionine) is protected, often as a benzyl (B1604629) ester (-OBzl), while the N-terminal α-amino groups of the other amino acids are protected with the tert-butyloxycarbonyl (Boc) group. nih.gov The diphenylphosphinoyl (Dpp) group has also been utilized for α-amino group protection in the solution-phase synthesis of Met-enkephalin, as it is compatible with the side chains of both tyrosine and methionine.

A significant challenge in solution-phase synthesis is the potential for racemization and side reactions during the activation and coupling steps. The choice of coupling reagents and careful control of reaction conditions are paramount. Another consideration is the generation of carbocations during the acid-catalyzed removal of the Boc group, which can lead to unwanted reactions with susceptible side chains like those found in methionine and tyrosine. To mitigate this, scavengers are often added during the deprotection step. Researchers have also explored alternative protecting groups, such as the 2-(trifluoromethyl)-6-chromonylmethylenecarbonyl (Tcroc) group, which is resistant to acidic reagents used to remove Boc groups, thereby demonstrating the synthesis of Nα-Boc-methionine enkephalin. acs.org

Convergent Fragment Condensation Strategies

To improve efficiency and facilitate purification, particularly for larger peptides, a convergent or fragment condensation strategy is often employed. This approach involves the synthesis of smaller, protected peptide fragments, which are then purified and coupled together to form the final peptide.

For the synthesis of Met-enkephalin, a C-terminal 2+2+1 fragment condensation approach has been successfully utilized. nih.govresearchgate.net In one example, the synthesis involved preparing protected fragments such as a dipeptide and coupling it with other fragments to build the pentapeptide chain. researchgate.net This strategy can lead to good yields and simplifies the purification process compared to a linear, stepwise synthesis. nih.gov For instance, a synthetic scheme might involve the coupling of Boc-Tyr(Bzl)-D-Ala-Gly-OH with a C-terminal dipeptide fragment to produce a Met-Enkephalin analogue. Convergent strategies are particularly valuable as they allow for the production of intermediates that can be thoroughly characterized before being committed to the final coupling steps. core.ac.uk

Solid-Phase Peptide Synthesis Utilization for Boc-Protected Peptides

Solid-phase peptide synthesis (SPPS) has become a dominant methodology, offering advantages in speed and automation over solution-phase methods. iris-biotech.de In SPPS, the C-terminal amino acid is anchored to an insoluble polymer resin, and the peptide chain is assembled through sequential deprotection and coupling cycles. wikipedia.org

The Boc/Bzl (benzyl) strategy is a primary approach in SPPS. wikipedia.org It employs an acid-labile Boc group for temporary Nα-protection and more acid-stable side-chain protecting groups (like benzyl ethers) that are removed during the final cleavage from the resin. wikipedia.orgpeptide.com This final step typically requires strong acids like anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.com The synthesis of [Leu⁵]enkephalin, a closely related analogue, has been demonstrated on various solid supports, including flexible crosslinked polystyrene resins, using Boc/Bzl chemistry. nih.gov

Researchers have also developed aqueous-based SPPS methods to create more environmentally friendly protocols. In one study, an 89% yield of Leu-enkephalin was achieved using Boc-SPPS in an aqueous setting, where the Boc group was removed using TFA. rsc.org Another advanced technique involves microwave-assisted solid-phase synthesis using water-dispersible Boc-amino acid nanoparticles, which allows for rapid reactions on the resin in water. mdpi.com This method was successfully used to synthesize Leu-enkephalin. mdpi.com

| Parameter | Boc-SPPS | Fmoc-SPPS |

| Nα-Protection | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethoxycarbonyl (Fmoc) |

| Deprotection Reagent | Moderately strong acid (e.g., TFA) thermofisher.compeptide.com | Mild base (e.g., Piperidine) thermofisher.comwikipedia.org |

| Side-Chain Protection | Benzyl-based (Bzl) wikipedia.org | tert-Butyl-based (tBu) wikipedia.org |

| Final Cleavage | Strong acid (e.g., HF, TFMSA) peptide.com | Strong acid (e.g., TFA) peptide.com |

| Key Advantage | Can provide superior results for long or difficult sequences. peptide.com | Milder Nα-deprotection conditions; avoids use of HF. wikipedia.orgtotal-synthesis.com |

Role of N-terminal Boc-Protection in Synthetic Strategies

The tert-butyloxycarbonyl (Boc) group is a cornerstone of peptide synthesis, serving as a temporary protecting group for the Nα-amino function of amino acids. thermofisher.com Its primary role is to prevent self-polymerization and to ensure that coupling occurs specifically at the desired N-terminus of the growing peptide chain. springernature.com

The Boc group is introduced to the amino acid and remains in place during the coupling reaction. After the peptide bond is formed, the Boc group must be selectively removed to liberate the N-terminal amine for the next coupling cycle. thermofisher.com This deprotection is typically achieved using a moderately strong acid, most commonly trifluoroacetic acid (TFA). thermofisher.comwikipedia.org The acid-lability of the Boc group is its defining characteristic. This process must be efficient and clean, without affecting the permanent protecting groups on amino acid side chains or the bond linking the peptide to the solid support (in SPPS). peptide.com Before final cleavage from a resin using strong acids like HF, the N-terminal Boc group must be removed with TFA to prevent t-butylation side reactions.

The choice between the Boc strategy and the alternative Fmoc (9-fluorenylmethoxycarbonyl) strategy often depends on the specific peptide sequence and desired final product. peptide.com While Fmoc chemistry avoids the repeated use of acid for Nα-deprotection, Boc/Bzl protection, when combined with in situ neutralization, can be more effective for synthesizing long or aggregation-prone sequences. iris-biotech.depeptide.com

Advanced Techniques in Synthetic Route Development

The development of synthetic routes for peptides like Boc-Met-enkephalin has benefited from innovations that enhance efficiency, purity, and flexibility. These include the design of novel protecting group schemes and the application of new technologies.

Orthogonal Protection Schemes

An orthogonal protection scheme is one in which different classes of protecting groups can be removed in any order under specific, non-interfering conditions. acs.orgacs.org This provides maximum flexibility, allowing for selective deprotection at various stages of the synthesis, which is crucial for creating complex or modified peptides.

The classic Boc/Bzl strategy used in SPPS is not strictly orthogonal, as both the temporary Nα-Boc group and the "permanent" side-chain Bzl groups are removed by acidolysis, relying on a difference in reaction rates for selectivity. acs.org In contrast, the Fmoc/tBu strategy is considered truly orthogonal because the base-labile Fmoc group and the acid-labile tBu and linker groups are cleaved by entirely different chemical mechanisms. wikipedia.orgtotal-synthesis.com

To achieve greater orthogonality within Boc-based syntheses, researchers have developed multi-dimensional schemes. For example, a three-dimensional orthogonal protection scheme for the synthesis of leucine-enkephalin was created using the dithiasuccinoyl (Dts) group for Nα-amino protection (removable by thiolysis), tert-butyl derivatives for side chains (removable by acidolysis), and a photolabile o-nitrobenzyl ester for anchoring to the resin (removable by photolysis at 350 nm). acs.org This allows any of the protecting groups to be removed independently, enabling the synthesis of various partially or fully deprotected peptide derivatives from a single resin-bound intermediate. acs.org

Racemization Control in Peptide Coupling

The preservation of stereochemical integrity at the α-carbon of amino acids is a critical challenge in peptide synthesis. During the activation of the C-terminal carboxyl group for coupling, the α-proton can become susceptible to abstraction, leading to racemization, primarily through the formation of a 5(4H)-oxazolone intermediate. uni-kiel.de This is particularly problematic in segment condensation strategies where the activated amino acid is not an N-urethane-protected residue. Various strategies have been developed and implemented in the synthesis of enkephalins and their analogues to minimize or prevent this undesired side reaction.

A primary strategy involves the use of coupling reagents combined with specific additives that can suppress racemization. The addition of N-hydroxy derivatives like 1-hydroxybenzotriazole (B26582) (HOBt) and 3-hydroxy-3,4-dihydro-4-oxo-1,2,3-benzotriazine (HODhbt) is a well-established method. uni-kiel.de These additives react with the activated carboxylic acid to form active esters that are less prone to racemization than other activated intermediates, while also enhancing reaction rates. uni-kiel.de For instance, in the synthesis of Leu-enkephalin, coupling mediated by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) and HOBt is considered a racemization-free strategy. mdpi.com More advanced additives such as 3-hydroxy-3H- Current time information in Bangalore, IN.nih.govkarger.comtriazolo[4,5-b]pyridine (HOAt) have been reported to be more efficient than HOBt due to an anchimeric assistance effect from the pyridine (B92270) ring. uni-kiel.de

The use of metal salts, particularly copper(II) complexes, has also proven effective. The addition of copper(II) chloride (CuCl₂) in combination with HOBt can significantly suppress racemization during the coupling of peptide segments. peptide.com In a comparative synthesis of Leu-enkephalin, employing a bis(1-hydroxybenzotriazole) copper complex, [Cu(OBt)₂], with diisopropylcarbodiimide (DIC) resulted in a product of high purity with no detectable racemization, whereas using HATU and diisopropylethylamine (DIEA) led to 5% of a diastereomer. nih.gov

The choice of coupling reagent itself is crucial. Reagents like Propylphosphonic Anhydride (T3P®) have been explored for green and efficient peptide synthesis, demonstrating an ability to prevent racemization. rsc.org Another approach involves modifying the reaction pathway entirely, such as using azides as the source of the amine component. This method avoids the need for tertiary bases, which can promote racemization, as the amine is generated in situ. oup.com This technique has been successfully applied to the synthesis of methionine enkephalin. oup.com

The table below summarizes various methods employed for controlling racemization during peptide synthesis, including those used for enkephalin analogues.

| Method/Reagent System | Application/Findings | Reference |

| Additives with Carbodiimides | ||

| EDC·HCl / HOBt | Used in a racemization-free fragment condensation strategy for Leu-enkephalin analogues. | mdpi.com |

| DIC / [Cu(OBt)₂] | Afforded Leu-enkephalin of higher purity (57%) without racemization compared to HATU/DIEA (21% purity, 5% diastereomer). | nih.gov |

| DIC / HOCt | Activation with this combination resulted in negligible racemization for most amino acids. | uni-kiel.de |

| Other Coupling Reagents | ||

| T3P® with Pyridine | Confirmed prevention of racemization in T3P®-mediated amide formation. | rsc.org |

| Alternative Strategies | ||

| Azide-based coupling | The direct use of an azide (B81097) as an amine component minimizes racemization by avoiding tertiary bases; applied to Met-enkephalin synthesis. | oup.com |

| Copper(II) Chloride / HOBt | Utilized in solution-phase coupling of peptide segments to suppress racemization. | peptide.com |

Analytical Characterization Methods in Synthesis Research

The comprehensive characterization of synthetic Boc-Met-Enkephalin and its analogues is essential to confirm the correct sequence, establish purity, and verify stereochemical integrity. A combination of chromatographic and spectroscopic techniques is employed to achieve a full analytical profile of the final peptide and intermediate products. nih.govsid.ir

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for structural elucidation. One-dimensional (1D) ¹H-NMR provides initial information on the presence of expected proton resonances, while ¹³C-NMR confirms the carbon framework. mdpi.com More advanced two-dimensional (2D) NMR experiments, such as Total Correlation Spectroscopy (TOCSY), are used for the sequential assignment of proton resonances within the peptide chain. nih.gov Heteronuclear 2D correlation experiments (e.g., HSQC, HMBC) are used to identify carbonyl groups and confirm the sequential order of amino acid residues by correlating proton and carbon signals. biosynth.com For Boc-Met-enkephalin specifically, detailed relaxation data have been obtained using both high-field and low-field NMR, providing insights into the molecule's dynamics. rsc.org

Mass Spectrometry (MS) is indispensable for determining the molecular weight of the synthesized peptide. High-Resolution Mass Spectrometry (HRMS), typically with Electrospray Ionization (ESI), provides highly accurate mass data, allowing for the confirmation of the elemental composition. nih.govunina.it

Chromatographic Methods are vital for assessing the purity of the synthesized peptides. Analytical Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for determining the purity of the final product, often demonstrating purity levels greater than 98%. nih.govsid.irnih.gov The retention time is a key characteristic under specific conditions. nih.gov Thin-Layer Chromatography (TLC) is also frequently used for monitoring reaction progress and for preliminary purity assessment, with Rf values reported in specific solvent systems. nih.govchemicalbook.com Furthermore, Chiral HPLC is specifically employed to determine the enantiomeric purity and to quantify the extent of racemization that may have occurred during synthesis. rsc.org

The following table summarizes the key analytical techniques used in the characterization of Boc-Met-Enkephalin and related peptides.

| Analytical Technique | Information Provided | Reference |

| NMR Spectroscopy | ||

| ¹H-NMR, ¹³C-NMR | Confirmation of proton and carbon skeletons of the peptide. | mdpi.comsid.ir |

| 2D-NMR (TOCSY, HSQC) | Sequential assignment of amino acid residues and confirmation of peptide bond formation. | nih.govbiosynth.com |

| Mass Spectrometry | ||

| ESI-HRMS | Accurate molecular weight determination and confirmation of elemental composition. | nih.govunina.it |

| Chromatography | ||

| Analytical RP-HPLC | Assessment of final product purity (>98%). | nih.govnih.gov |

| Chiral HPLC | Determination of enantiomeric purity and quantification of racemization. | rsc.org |

| Thin-Layer Chromatography (TLC) | Reaction monitoring and preliminary purity assessment (Rf values). | nih.govchemicalbook.com |

| Other Methods | ||

| FT-IR | Identification of functional groups. | sid.ir |

| Elemental Analysis | Verification of elemental composition (C, H, N, S). | chemicalbook.com |

| Polarimetry | Measurement of specific optical rotation [α]D to confirm overall chirality. | chemicalbook.comrsc.org |

Molecular Interactions and Receptor Pharmacology of Boc Met Enkephalin

Opioid Receptor Binding and Affinity Studies

Boc-Met-enkephalin, a derivative of the endogenous opioid peptide Met-enkephalin, has been a subject of interest in pharmacological research due to its interactions with opioid receptors. These receptors, primarily the mu (µ), delta (δ), and kappa (κ), are G-protein coupled receptors (GPCRs) that mediate the effects of both endogenous and exogenous opioids. nih.govguidetopharmacology.org The addition of the Boc (tert-butyloxycarbonyl) protecting group to the N-terminus of Met-enkephalin alters its binding characteristics.

Met-enkephalin itself is an endogenous agonist for the mu-opioid receptor (MOR). uniprot.org The MOR is the primary target for many clinically used opioid analgesics like morphine. unife.it Endogenous opioids such as beta-endorphin (B3029290) and endomorphins also bind to this receptor. uniprot.org The enkephalins, including Met-enkephalin, are considered primary endogenous ligands for the δ-opioid receptor but also exhibit significant affinity for the MOR. nih.govwikipedia.org Studies on related enkephalin analogs have shown that modifications can influence MOR affinity and signaling. For instance, certain modifications to the Phe⁴ position of Leu-enkephalin, a closely related peptide, have been shown to produce high-affinity ligands for the µOR. researchgate.net While specific binding affinity data for Boc-Met-enkephalin at the MOR is not extensively detailed in the provided results, the parent compound, Met-enkephalin, is known to interact with MORs. uniprot.org The activation of MOR by agonists like Met-enkephalin initiates a cascade of intracellular events. uniprot.org

The enkephalins are considered the principal endogenous ligands for the delta-opioid receptor (DOR), exhibiting high potency and selectivity for this receptor type over other endogenous opioids. guidetopharmacology.orgwikipedia.orgebi.ac.uk Met-enkephalin has a greater affinity for the DOR compared to the MOR. biorxiv.orgfrontiersin.org The DOR is also a GPCR and its activation is associated with analgesia and other physiological effects. mdpi.com Research on enkephalin analogs highlights the importance of the peptide structure in DOR interaction. For example, modifications to Leu-enkephalin have been explored to create analogs with varying affinities and signaling properties at the DOR. researchgate.netresearchgate.net The interaction of these peptides with the DOR is crucial for their pharmacological profile.

Table 1: Binding Affinity of Selected Opioid Peptides

| Compound | Receptor | Ki (nM) |

|---|---|---|

| Met-enkephalin | Mu-Opioid Receptor (MOR) | 1.1 drugbank.com |

| Met-enkephalin | Delta-Opioid Receptor (DOR) | 0.65 drugbank.com |

| Leu-enkephalin | Delta-Opioid Receptor (DOR) | 1.26 researchhub.com |

| Leu-enkephalin | Mu-Opioid Receptor (MOR) | 1.70 researchhub.com |

This table presents a compilation of binding affinity data for the parent enkephalin compounds.

Delta-Opioid Receptor (DOR) Interactions

Mechanisms of Receptor Activation and Signal Transduction

Upon binding to opioid receptors, Boc-Met-enkephalin, like other opioid agonists, triggers a conformational change in the receptor, initiating a cascade of intracellular signaling events. These events are primarily mediated by the interaction of the activated receptor with heterotrimeric G-proteins. uniprot.orgdrugbank.com

Opioid receptors, including MOR and DOR, are classic examples of GPCRs that couple to inhibitory G-proteins, specifically those of the Gi/Go family. uniprot.orgdrugbank.comrpsg.org.uk The binding of an agonist, such as Met-enkephalin, to the receptor promotes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the G-protein. uniprot.orgdrugbank.com This leads to the dissociation of the G-protein into its Gα and Gβγ subunits, both of which can then interact with various downstream effector molecules to produce a cellular response. uniprot.orgdrugbank.com This G-protein coupling is a critical step in opioid receptor-mediated signaling. core.ac.uk

The activation of Gi/Go proteins by opioid receptors leads to the modulation of several key downstream signaling pathways:

Adenylyl Cyclase Inhibition and cAMP Regulation: A primary consequence of Gi/Go protein activation is the inhibition of the enzyme adenylyl cyclase. mdpi.compeptidesociety.orgnih.gov This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). mdpi.compeptidesociety.org Reduced cAMP levels, in turn, lead to decreased activity of protein kinase A (PKA). mdpi.com The inhibition of adenylyl cyclase by opiates is dependent on the presence of GTP. nih.gov However, it has been noted that under certain conditions and in specific brain regions, Met-enkephalin can also stimulate adenylyl cyclase activity. nih.gov

Intracellular Calcium Mobilization: Opioid receptor activation can also lead to the mobilization of intracellular calcium (Ca²⁺). nih.govplos.orgnih.gov Studies have shown that Met-enkephalin can evoke a transient increase in intracellular Ca²⁺ concentration in neurons. nih.govuq.edu.au This effect can be dependent on both Ca²⁺ influx from the extracellular space and release from intracellular stores. nih.govuq.edu.au This mobilization of Ca²⁺ is thought to play a role in neuronal excitability. nih.govuq.edu.au

PI3K Activation: The phosphoinositide 3-kinase (PI3K) pathway is another important signaling cascade activated by opioid receptors. nih.govplos.orgnih.gov Research has demonstrated that Met-enkephalin-induced effects can be mediated through the activation of PI3K. nih.govnih.gov For example, cardioprotective effects of Met-enkephalin have been shown to involve the PI3K pathway. nih.gov Furthermore, the release of opioid peptides from immune cells can be dependent on PI3K activation. nih.govplos.orgresearchgate.net

Table 2: Downstream Signaling Effects of Met-Enkephalin

| Signaling Pathway | Effect | Key Mediators |

|---|---|---|

| Adenylyl Cyclase | Inhibition | Gi/Go proteins |

| cAMP Levels | Decrease | Adenylyl Cyclase |

| Intracellular Calcium | Mobilization | G-protein signaling, potential influx and store release |

| PI3K Pathway | Activation | Gβγ subunits |

This table summarizes the principal downstream signaling events following Met-enkephalin receptor activation.

G-Protein Coupling and Activation

Receptor Desensitization and Regulatory Processes

Boc-Met-enkephalin is a synthetic derivative of the endogenous opioid peptide Met-enkephalin, characterized by the presence of a tert-butoxycarbonyl (Boc) group at the N-terminus. biosynth.com While the parent compound, Met-enkephalin, is known to be an agonist at δ- and μ-opioid receptors, the specific pharmacological profile of Boc-Met-enkephalin, particularly concerning long-term receptor regulation, is not extensively detailed in publicly available scientific literature. wikipedia.orgguidetopharmacology.org The processes of receptor desensitization and regulation are fundamental for understanding the sustained action of any G-protein coupled receptor (GPCR) agonist. However, specific studies detailing these phenomena as induced by Boc-Met-enkephalin are limited. The following sections describe the established mechanisms of desensitization and phosphorylation for opioid receptors, which provide a framework for the potential regulatory effects of active enkephalin analogs.

Agonist-Induced Desensitization Phenomena

Agonist-induced desensitization is a protective mechanism that reduces receptor responsiveness following prolonged or repeated exposure to an agonist, preventing overstimulation of signaling pathways. For opioid receptors, this process is rapid and involves the uncoupling of the receptor from its associated G-protein. While direct experimental data for Boc-Met-enkephalin is not available, the general phenomenon for opioid agonists involves a reduction in the ability to produce a maximal effect. scbt.com

Research on other opioid agonists demonstrates that desensitization can result from two primary changes: a reduction in the total number of functional receptors on the cell surface or a decrease in the efficiency of coupling between the remaining receptors and their intracellular signaling partners. scbt.com The characteristics of desensitization, such as its rate and magnitude, can vary significantly depending on the specific agonist and the receptor subtype involved. For instance, studies on the μ-opioid receptor show that different agonists can induce distinct patterns of desensitization. nih.gov The process is homologous, meaning the desensitization is specific to the activated receptor type. scbt.com

Table 1: Key Cellular Components in Opioid Receptor Desensitization

| Component | Role in Desensitization | Relevant Opioid Receptors |

|---|---|---|

| G-Protein Coupled Receptor Kinases (GRKs) | Phosphorylate the agonist-occupied receptor, initiating the desensitization process. | μ, δ |

| β-Arrestins | Bind to the phosphorylated receptor, sterically hindering G-protein coupling and promoting receptor internalization. | μ, δ |

| G-Proteins | Uncoupled from the receptor during desensitization, terminating signal transduction. | μ, δ |

| Agonist (e.g., Enkephalins) | Binds to the receptor to trigger both signaling and the subsequent desensitization cascade. | μ, δ |

Implications of Receptor Phosphorylation in Regulation

Receptor phosphorylation is the critical initial step in the rapid desensitization and internalization of many GPCRs, including opioid receptors. Following agonist binding, G-protein coupled receptor kinases (GRKs) are recruited to the receptor, where they phosphorylate specific serine and threonine residues located in the receptor's intracellular loops and C-terminal tail. nih.gov

This phosphorylation event dramatically increases the receptor's affinity for β-arrestin proteins. The binding of β-arrestin physically blocks the G-protein binding site, effectively uncoupling the receptor from its downstream signaling cascade. nih.gov Furthermore, β-arrestin acts as a scaffold protein, linking the receptor to components of the endocytic machinery, such as clathrin, which facilitates the removal of the receptor from the cell membrane via internalization. This entire process ensures that the cellular response to a sustained agonist presence is appropriately attenuated. Studies on μ-opioid receptors have identified specific residues, such as threonine 394, as crucial for agonist-induced desensitization, highlighting the precision of this regulatory mechanism. nih.gov While phosphorylation of enkephalin peptides themselves has been studied to enhance their stability, this is distinct from the receptor phosphorylation induced by their binding. medchemexpress.com

Table 2: Regulatory Steps Following Opioid Receptor Agonist Binding

| Step | Description | Key Molecules Involved | Consequence |

|---|---|---|---|

| 1. Agonist Binding | An agonist ligand binds to and activates the opioid receptor. | Opioid Agonist, GPCR | G-protein activation, signal transduction. |

| 2. Receptor Phosphorylation | G-protein coupled receptor kinases (GRKs) phosphorylate serine/threonine residues on the receptor's intracellular domains. | GRKs, ATP | Marks the receptor for desensitization. |

| 3. β-Arrestin Recruitment | Phosphorylated receptor binds with high affinity to β-arrestin. | β-Arrestin | Blocks G-protein interaction. |

| 4. Signal Termination | The receptor is uncoupled from its G-protein, halting the primary signaling pathway. | G-Protein, β-Arrestin | Attenuation of agonist effect (desensitization). |

| 5. Internalization | β-Arrestin facilitates the removal of the receptor from the plasma membrane into endosomes. | Clathrin, AP-2 | Reduction in surface receptor number. |

Enzymatic Stability and Degradation Pathways of Boc Met Enkephalin

Influence of Boc-Protection on Peptide Stability against Enzymatic Cleavage

The introduction of a tert-Butyloxycarbonyl (Boc) group at the N-terminus of Met-enkephalin is a critical chemical modification that significantly enhances its stability against enzymatic degradation. The primary mechanism of this protection lies in its ability to block the action of aminopeptidases, a major class of enzymes responsible for the breakdown of natural enkephalins. iiarjournals.orgresearchgate.net

Aminopeptidases function by recognizing and cleaving the peptide bond involving the N-terminal amino acid, which possesses a free alpha-amino group. pnas.org The Boc protecting group is a chemical moiety used in peptide synthesis to block this very amine function. bzchemicals.com By capping the N-terminal tyrosine residue of Met-enkephalin, the Boc group effectively masks the recognition site required by aminopeptidases. This steric hindrance prevents the enzyme from binding to the peptide and hydrolyzing the Tyr-Gly bond, thus halting a primary degradation pathway. researchgate.netpnas.org While this modification confers substantial resistance to aminopeptidases, it does not prevent cleavage by endopeptidases or carboxypeptidases, which target internal or C-terminal peptide bonds, respectively.

Identification and Characterization of Enkephalin-Degrading Peptidases

The rapid inactivation of endogenous enkephalins is carried out by a group of enzymes collectively referred to as enkephalinases. pharmaleads.compatsnap.com These peptidases are typically membrane-bound ectoenzymes found in the central nervous system and various peripheral tissues. sigmaaldrich.comcore.ac.uk They are broadly categorized based on their cleavage site within the peptide sequence. The two principal enzymes involved in enkephalin catabolism are Aminopeptidase (B13392206) N (APN) and Neprilysin (NEP). pnas.orgpharmaleads.comacs.org

| Enzyme | Enzyme Class | Met-Enkephalin Cleavage Site (Tyr-Gly-Gly-Phe-Met) | Primary Function |

|---|---|---|---|

| Aminopeptidase N (APN) | Exopeptidase (Zinc Metallopeptidase) | Cleaves the Tyr¹-Gly² bond | Removes the N-terminal tyrosine. researchgate.nettandfonline.com |

| Neprilysin (NEP) | Endopeptidase (Zinc Metallopeptidase) | Cleaves the Gly³-Phe⁴ bond | Breaks the peptide chain internally. iiarjournals.orgplos.org |

| Angiotensin-Converting Enzyme (ACE) | Exopeptidase (Dipeptidyl Carboxypeptidase) | Cleaves the Gly³-Phe⁴ bond | Removes the C-terminal dipeptide (Phe-Met). plos.org |

| Carboxypeptidase A6 (CPA6) | Exopeptidase | Cleaves the C-terminal methionine | Participates in enkephalin degradation. wikipedia.org |

Aminopeptidases are exopeptidases that hydrolyze the peptide bond at the N-terminus of peptides and proteins. nih.gov Aminopeptidase N (APN), also known as CD13, is a zinc metallopeptidase considered a primary enzyme in the degradation of enkephalins. pnas.orgacs.orgijfs.ir It specifically cleaves the Tyr¹-Gly² bond, releasing tyrosine and inactivating the peptide. iiarjournals.orgtandfonline.com Studies using inhibitors have confirmed that a bestatin-sensitive aminopeptidase activity is critical in the inactivation of both endogenous and exogenously administered enkephalins. nih.gov While other aminopeptidases exist, APN is a key player in enkephalin metabolism. pnas.orgfrontiersin.org

Angiotensin-Converting Enzyme (ACE) is a dipeptidyl carboxypeptidase that also contributes to enkephalin metabolism. uniprot.orgahajournals.orgd-nb.info While its primary role is in the renin-angiotensin system, it can cleave the C-terminal dipeptide from various peptides. abcam.com Although it is not considered the principal enzyme for degrading conventional Met-enkephalin in brain tissue, it is efficient at cleaving the related heptapeptide (B1575542) Met-enkephalin-Arg-Phe. biorxiv.orgupenn.edu

Carboxypeptidases are exopeptidases that hydrolyze the peptide bond at the C-terminal end of a peptide. In the context of enkephalins, their role is multifaceted. Carboxypeptidase E (CPE), initially named "enkephalin convertase," is primarily involved in the biosynthesis of enkephalins from larger precursor molecules by removing C-terminal basic residues. wikipedia.orgfrontiersin.orgpnas.org However, other carboxypeptidases, such as Carboxypeptidase A6 (CPA6), have been identified as participating in the degradation of mature enkephalin peptides. wikipedia.org As noted above, ACE also functions as a dipeptidyl carboxypeptidase. uniprot.org

Endopeptidases (e.g., Neprilysin, Angiotensin-Converting Enzyme)

Research on Modulation of Enzymatic Degradation

Research into preventing the breakdown of enkephalins has focused on developing inhibitors for the enzymes that degrade them. patsnap.comtaylorandfrancis.com By blocking these "enkephalinases," the local concentration and half-life of endogenous enkephalins are increased, enhancing their natural physiological effects. pharmaleads.compatsnap.com Studies have shown that inhibiting only one of the major degrading enzymes, such as NEP or APN, is often insufficient for significant protection. pnas.org This has led to the development of dual inhibitors that can block both major pathways simultaneously, resulting in a much more robust preservation of enkephalin levels. pnas.orgacs.org

A variety of specific and mixed-action inhibitors have been developed to target the enzymes responsible for enkephalin degradation. These compounds are crucial research tools and form the basis of therapeutic strategies aimed at potentiating the endogenous opioid system. frontiersin.orgresearchgate.net

NEP Inhibitors : Compounds like Thiorphan (B555922) and Racecadotril are selective inhibitors of neprilysin. nih.govtaylorandfrancis.comfrontiersin.org Sacubitril is another potent NEP inhibitor. frontiersin.orgmedchemexpress.com

APN Inhibitors : Bestatin (B1682670) and Amastatin are classical inhibitors of aminopeptidase N. nih.govnih.govfrontiersin.org Opiorphin, an endogenous peptide, also inhibits APN. medchemexpress.com

ACE Inhibitors : Captopril is a well-known inhibitor of angiotensin-converting enzyme and has been shown to prevent the degradation of enkephalin-related peptides. biorxiv.orgupenn.edu

Dual or Multiple Inhibitors : To achieve complete protection of enkephalins, inhibitors that target multiple enzymes have been synthesized. Kelatorphan was one of the first such compounds, inhibiting both NEP and APN. nih.gov More recent research has focused on developing phosphinic derivatives as potent dual inhibitors of both NEP and APN. acs.org

| Inhibitor | Target Enzyme(s) | Classification |

|---|---|---|

| Bestatin | Aminopeptidase N (APN) | APN Inhibitor nih.govfrontiersin.org |

| Thiorphan | Neprilysin (NEP) | NEP Inhibitor pnas.orgfrontiersin.org |

| Captopril | Angiotensin-Converting Enzyme (ACE) | ACE Inhibitor biorxiv.orgupenn.edu |

| Kelatorphan | NEP, APN, Dipeptidylaminopeptidase | Dual/Multiple Inhibitor nih.gov |

| Sacubitril | Neprilysin (NEP) | NEP Inhibitor frontiersin.orgmedchemexpress.com |

| Amastatin | Aminopeptidase N (APN) | APN Inhibitor tandfonline.comnih.gov |

| Opiorphin | NEP, APN | Dual Inhibitor medchemexpress.com |

Metabolic Fate and Identification of Degradation Products in Research Models

The metabolic fate of Boc-Met-enkephalin is significantly influenced by the presence of the N-terminal tert-butoxycarbonyl (Boc) protecting group. This modification is designed to increase the peptide's resistance to enzymatic and chemical degradation, thereby altering its metabolic pathway compared to its parent compound, Met-enkephalin.

The primary degradation pathway for unprotected Met-enkephalin involves rapid hydrolysis by various peptidases. wikipedia.org In plasma, this leads to the cleavage of the Tyr-Gly bond by aminopeptidases, releasing tyrosine. capes.gov.brnih.govmdpi.com Further degradation can cleave other peptide bonds, such as the Gly-Phe bond by enzymes like NEP, resulting in smaller, inactive fragments. nih.govbiorxiv.org

A key aspect of Met-enkephalin's metabolism, particularly in inflammatory conditions, is its susceptibility to oxidation. capes.gov.brnih.gov The methionine residue can be oxidized to its sulfoxide (B87167) derivative, Met(O)-enkephalin, a process that can be mediated by the myeloperoxidase (MPO) system in neutrophils. capes.gov.brnih.gov The tyrosine residue can also be oxidized by reactive oxygen species, leading to the formation of dityrosine-linked dimers or dihydroxyphenylalanine (DOPA). researchgate.netnih.gov

The Boc group provides crucial protection against some of these degradation pathways. researchgate.net Studies using gamma- and pulse radiolysis to investigate one-electron oxidation have revealed a stark difference in the metabolic fate of Boc-Met-enkephalin compared to Met-enkephalin in the presence of superoxide (B77818) radical anions (O₂⁻). researchgate.net While the tyrosyl radical of Met-enkephalin undergoes an intramolecular cyclization, the N-terminal Boc group in Boc-Met-enkephalin prevents this. researchgate.net Instead, the adduct formed with the superoxide radical eliminates oxygen, resulting in a remarkable 97% regeneration of the unmodified, active peptide. researchgate.net This demonstrates a key protective role of the Boc group in preventing oxidative degradation. researchgate.net

In the absence of oxygen, both peptides exhibit similar degradation, forming a dimer linked by dityrosines, with the oxidation of methionine to its sulfoxide being a minor pathway. researchgate.net

Table 2: Comparative Degradation of Met-enkephalin and Boc-Met-enkephalin

| Condition / Research Model | Met-enkephalin Degradation Products | Boc-Met-enkephalin Degradation Products | Key Finding | Reference |

|---|---|---|---|---|

| Human Neutrophils (Resting) | Tyrosine | Not explicitly studied, but Boc group protects N-terminus. | Demonstrates aminopeptidase activity on the unprotected peptide. | capes.gov.br, nih.gov |

| Human Neutrophils (Phagocytosing) | Tyrosine, Met(O)-enkephalin (sulfoxide) | Not explicitly studied, but Boc group protects against oxidation. | Oxidation of the methionine residue is a key metabolic pathway in inflammatory models. | capes.gov.br, nih.gov |

| Radiolysis (in the presence of O₂⁻) | Cyclized product via intramolecular addition of the amine group. | 97% regeneration of the parent peptide; minor oxidation to sulfoxide and dityrosine (B1219331) dimers. | The Boc group is critical in protecting the tyrosyl residue from oxidative degradation, allowing for regeneration. | researchgate.net |

| Rat Plasma | Tyrosine, Gly-Gly-Phe-Met | Increased stability; slower degradation compared to Met-enkephalin. | The Boc group significantly enhances stability against plasma peptidases. | researchgate.net, annualreviews.org |

Structure Activity Relationship Sar and Conformational Analysis

Effects of N-Terminal Modifications on Opioid Activity

The N-terminus of enkephalins, which contains the crucial tyrosine residue, is a primary site for enzymatic degradation. Modifications at this terminus are a common strategy to enhance stability and modulate activity. However, not all modifications are beneficial for opioid receptor interaction.

The addition of a bulky tert-butyloxycarbonyl (Boc) group to the N-terminus of Met-enkephalin has been reported to result in compounds that are either inactive or possess very weak opioid activity. annualreviews.org This suggests that while the Boc group can protect the peptide from degradation by exopeptidases, it likely hinders the proper binding of the N-terminal tyrosine to the opioid receptors, which is a critical interaction for initiating the biological response. annualreviews.orgbiorxiv.org In contrast, other smaller modifications, such as methylation of the terminal amino group of Met-enkephalin, have been shown to have little effect on potency in the guinea pig ileum (GPI) assay. annualreviews.org

This highlights the delicate balance required for N-terminal modifications: they must provide protection against enzymatic degradation without sterically interfering with the essential pharmacophore elements required for receptor binding and activation.

Design and Evaluation of Cyclic Analogues for Conformational Constraints

Cyclization is a widely used strategy in peptide chemistry to restrict conformational flexibility, which can lead to increased receptor selectivity and affinity, as well as enhanced metabolic stability. Various methods of cyclization have been applied to enkephalins, including side-chain to side-chain and backbone-to-side-chain linkages.

The synthesis of cyclic enkephalin analogues often employs Boc-protected amino acids as building blocks. For example, the synthesis of cyclic, biaryl analogues of enkephalin involved the use of Boc-protected tyrosine residues with halogen and boron modifications to facilitate a Suzuki-Miyaura reaction for the formation of a biaryl bridge between Tyr1 and Phe4. uwr.edu.pl Although the final products were deprotected to assess their biological activity, the synthetic strategy highlights the utility of Boc-protection in complex chemical manipulations. uwr.edu.pl These cyclic biaryl analogues were found to adopt a type IV β-turn conformation in solution. uwr.edu.pl

Another approach involves the cyclization between amino acid side chains at positions 2 and 5. The synthesis of such analogues has been achieved by incorporating dibasic amino acids with their side chains protected by groups like Fmoc, while the N-terminus is protected with a Boc group. bibliotekanauki.pl The Boc group is subsequently removed, and the peptide is cleaved from the resin before the final cyclization step. bibliotekanauki.pl These studies demonstrate that the ring size in these cyclic analogues significantly influences their opioid activity. bibliotekanauki.pl

While these examples show the instrumental role of Boc-protection in the synthesis of cyclic enkephalin analogues, the direct evaluation of cyclic analogues that retain the N-terminal Boc group is not extensively reported in the provided literature. The focus has predominantly been on the conformational constraints imposed by the cyclization on the core pharmacophore, with the N-terminal amine typically being free in the final, biologically active molecule.

Conformational Studies of Boc-Met-Enkephalin and Analogues

Understanding the three-dimensional structure of Boc-Met-enkephalin and its analogues is crucial for interpreting their structure-activity relationships. A variety of spectroscopic and computational techniques have been employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-13C HMBC, ZULF-TOSCY, 2D-NMR)

NMR spectroscopy is a powerful tool for elucidating the solution conformation of peptides. For Boc-Met-enkephalin and its derivatives, NMR studies have provided valuable insights into their folded structures.

In a study of a Boc-protected tetrapeptide fragment, Boc-Aib-Aib-Phe-Met-NH2, NMR data supported the presence of a distorted 310 helical structure in solution, which was consistent with the solid-state structure determined by X-ray crystallography. rsc.org This indicates that the Aib substitutions induce a stable, folded conformation.

More advanced NMR techniques are also being applied. A novel method called ZULF-TOSCY (Zero and Ultra-Low Field Total Correlation Spectroscopy) has been used to obtain (¹H, ¹³C) 2D correlations in Boc-Met-enkephalin at natural isotopic abundance. nih.gov This technique has been shown to be an effective alternative to traditional heteronuclear multiple bond correlation (HMBC) experiments for sequential assignment of peptide spectra. nih.gov

Multidimensional ¹H NMR studies of Met-enkephalin in membrane-mimetic environments like fast-tumbling bicelles have shown that the peptide can adopt several conformations, suggesting a degree of flexibility even when associated with a membrane. nih.gov While this study was on the unprotected peptide, it highlights the conformational plasticity of the enkephalin backbone, which is a key factor to consider when analyzing the effects of N-terminal modifications like the Boc group.

Circular Dichroism (CD) Analysis

Circular dichroism (CD) spectroscopy is widely used to study the secondary structure of peptides in solution. The CD spectra of enkephalins and their analogues have been analyzed to determine the presence of ordered structures like β-turns.

Computational Modeling and Energy Minimization (e.g., XPLOR Program, Electrostatically Driven Monte Carlo Method)

Computational methods, including energy minimization and molecular dynamics simulations, provide a theoretical framework to explore the conformational landscape of peptides and to complement experimental data.

For cyclic biaryl analogues of enkephalins, NMR investigations coupled with calculations using the XPLOR program provided detailed information about their conformation, revealing a type IV β-turn. uwr.edu.plnih.gov These calculations also indicated significant pyramidalization of the aromatic carbon atoms forming the biaryl bond due to steric strain. uwr.edu.pl

The Electrostatically Driven Monte Carlo (EDMC) method has been used in conjunction with NMR data to determine the conformational propensities of cyclic enkephalin-deltorphin hybrids in water. bibliotekanauki.pl This approach allows for a thorough examination of the dynamic behavior of these flexible peptides. bibliotekanauki.pl

Analysis of Peptide Backbone Conformations (e.g., β-bend motifs)

The conformational flexibility of the peptide backbone is a critical determinant of the biological activity of enkephalin analogs. While native methionine-enkephalin has been observed in a fully extended backbone conformation in its crystalline state sci-hub.senih.gov, the introduction of protecting groups and amino acid substitutions, such as in Boc-Met-enkephalin and its derivatives, often induces folded structures. These folded conformations are frequently characterized by the presence of β-bend (or β-turn) motifs, which are stabilized by intramolecular hydrogen bonds.

A β-turn is a structural motif where the polypeptide chain reverses its direction, a feature defined by four consecutive amino acid residues. royalsocietypublishing.org These turns are stabilized by a hydrogen bond between the carbonyl oxygen of the first residue (i) and the amide proton of the fourth residue (i+3), forming a ten-atom ring. royalsocietypublishing.org The repetition of specific β-turn types can lead to the formation of helical structures; for instance, a series of consecutive Type III β-turns generates a 3₁₀-helix. royalsocietypublishing.org

Detailed conformational analyses of N-terminally protected enkephalin analogs have been conducted using X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and infrared (IR) spectroscopy to elucidate these folded states. ias.ac.inias.ac.in

Research Findings on Backbone Conformations

Studies on close analogs of Boc-Met-enkephalin provide significant insight into its probable backbone conformation. For example, the crystal structure of Boc-Aib-Aib-Phe-Met-NH₂, a protected fragment of a biologically active enkephalin analog, reveals a tightly folded backbone. sci-hub.seias.ac.in This peptide adopts a conformation best described as an incipient 3₁₀-helix, which is stabilized by two intramolecular 4→1 hydrogen bonds. ias.ac.in The structure can be viewed as a consecutive β-turn of the Type III-Type I category. ias.ac.in The first hydrogen bond forms between the Boc carbonyl group and the amide proton of Phenylalanine, while the second occurs between the Aib(1) carbonyl and the amide proton of Methionine. ias.ac.in NMR studies in solution corroborate these solid-state findings, showing low temperature dependence for the chemical shifts of the Phe and Met amide protons, which is characteristic of their involvement in intramolecular hydrogen bonding. ias.ac.inias.ac.in

Similarly, NMR and IR studies on other protected tetrapeptides like Boc-Gly-Aib-Phe-Met-NH₂ and Boc-Aib-Gly-Phe-Met-NH₂ also support the existence of consecutive β-turn structures. ias.ac.in For Boc-Aib-Gly-Phe-Met-NH₂, evidence suggests an Aib-Gly β-turn, with a potential for further folding into a Gly-Phe β-turn. ias.ac.in

In contrast, solution-phase NMR studies on a related derivative, Dpp-Met⁵-enkephalin, suggest a predominant conformation featuring a single Type I' β-bend involving the Gly²-Gly³ residues. This places the side chains of Tyrosine and Phenylalanine on the same side of the plane of the bend. The presence of different N-terminal blocking groups (Boc vs. Dpp) and variations in the peptide sequence can thus favor different types or locations of β-bends.

The table below summarizes key findings from conformational studies on Boc-Met-enkephalin analogs, highlighting the prevalence of β-bend motifs.

| Peptide Analog | Analytical Method | Observed Backbone Conformation | Key Findings and β-Bend Characteristics | Reference |

|---|---|---|---|---|

| Boc-Aib-Aib-Phe-Met-NH₂ | X-ray Crystallography | Incipient 3₁₀-helix / Consecutive β-turns | A consecutive β-turn structure of the Type III-Type I category. Stabilized by two 4→1 hydrogen bonds (Boc CO→Phe NH and Aib¹ CO→Met NH). | sci-hub.seias.ac.in |

| Boc-Aib-Aib-Phe-Met-NH₂ | ¹H NMR | Incipient 3₁₀-helix | Data consistent with the solid-state structure, showing intramolecularly hydrogen-bonded Phe and Met amide protons. | ias.ac.inias.ac.in |

| Dpp-Met⁵-enkephalin | ¹H NMR in [²H₆]DMSO | Type I' β-bend | Major conformation possesses a Type I' β-bend between Gly² and Gly³ residues. | |

| Boc-Aib-Gly-Phe-Met-NH₂ | ¹H NMR | Folded / β-turn | Evidence for an Aib-Gly β-turn, with a possible subsequent Gly-Phe β-turn. | ias.ac.in |

| Boc-Met-Cpg-Phe-OMe | X-ray Crystallography | Type II β-turn | The peptide backbone adopts a Type II β-turn (C₁₀) conformation at the -Met-Cpg- sequence. | researchgate.net |

Development and Preclinical Evaluation of Boc Met Enkephalin Analogues and Peptidomimetics

Strategies for Enhanced Metabolic Stability of Enkephalin Analogues

A primary challenge in the development of enkephalin-based therapeutics is their susceptibility to degradation by peptidases. To address this, researchers have explored a variety of chemical modifications to the peptide structure. These strategies are designed to protect the molecule from enzymatic cleavage, thereby prolonging its half-life and enhancing its potential for therapeutic efficacy. mdpi.comnih.gov

A key strategy to bolster metabolic stability involves the substitution of natural amino acids with non-natural counterparts. mdpi.commdpi.com The incorporation of D-amino acids, such as D-Ala at the second position, is a well-established method to increase stability and activity. mdpi.com This modification sterically hinders the action of aminopeptidases that typically cleave the N-terminal Tyr-Gly bond. mdpi.com Similarly, introducing rigid and sterically bulky amino acids, like those derived from adamantane, has been shown to render the peptide sequence significantly less susceptible to enzymatic degradation. irb.hrresearchgate.net

Beyond single amino acid substitutions, the introduction of non-peptidic structural elements has proven effective. Alkylurea units, for instance, can be inserted into the peptide chain or at the C-terminus to create peptidomimetics. researchgate.netnih.gov These modifications alter the peptide backbone in a way that is not recognized by peptidases. Research has shown that while inserting alkylurea units within the peptide chain can sometimes decrease activity, adding an alkylurea moiety at the C-terminus of [Leu]-enkephalin can result in activity comparable to the parent peptide. researchgate.netnih.gov

Other backbone modifications include the replacement of amide bonds with isosteres like triazoles, which are resistant to peptidase activity. nih.govmdpi.com Cyclization is another powerful strategy. By linking different parts of the peptide, for instance through a disulfide or carbonyl bridge, a more conformationally constrained and metabolically stable analogue is created. acs.orgbibliotekanauki.plfrontiersin.org Backbone cyclization, in particular, combines the benefits of restricted conformation with the proteolytic resistance conferred by N-alkylation. frontiersin.orgub.edu

Incorporation of Non-Natural Amino Acids and Moieties (e.g., alkylurea units, biaryl bridges)

Design of Analogues with Modified Opioid Receptor Selectivity

Endogenous enkephalins can interact with multiple opioid receptor subtypes (μ, δ, and κ). mdpi.com A significant goal in analogue design is to create ligands with enhanced selectivity for a specific receptor subtype, which can lead to more targeted therapeutic effects and potentially fewer side effects. mdpi.com

The selectivity of enkephalin analogues is highly dependent on their three-dimensional structure and the specific amino acid residues present. For example, the Phe residue at position 4 is considered critical for delta-opioid receptor (DOR) activity. mdpi.com Modifications at this position, such as introducing substituents on the aromatic ring, can significantly alter binding affinity and selectivity for both mu-opioid receptors (MOR) and DORs. mdpi.com

The introduction of D-amino acids and cyclization are also key tools for modulating selectivity. The substitution of Gly at position 2 with a D-amino acid can increase MOR activity, thereby reducing DOR selectivity. mdpi.com Conversely, cyclic analogues, such as those incorporating lanthionine (B1674491), have been developed that show substantial selectivity towards the DOR. acs.orgebi.ac.uk For instance, dimethyl lanthionine analogues with D-Val in position 2 exhibit significant DOR selectivity, whereas unsubstituted versions with D-Ala in that position bind to both MOR and DOR. acs.orgebi.ac.ukcapes.gov.br The design of dimeric enkephalins has also been explored, with some bivalent ligands showing increased affinity for the delta receptor. nih.gov

Peptidomimetic Approaches for Ligand Discovery

Peptidomimetics are compounds that mimic the essential structural features of a peptide but are built from non-peptidic frameworks. bibliotekanauki.pl This approach aims to create molecules with improved pharmacological properties, such as enhanced stability and oral bioavailability, while retaining the desired biological activity. mdpi.com Key strategies in peptidomimetic design for enkephalin ligands include the incorporation of unnatural amino acids, the formation of non-peptide bonds, and the cyclization of linear peptides. mdpi.com

The synthesis of enkephalin analogues containing alkylurea units is a prime example of a peptidomimetic approach. researchgate.netnih.gov These molecules replace a standard peptide bond with an alkylurea linkage, creating a structure that is more resistant to enzymatic breakdown. This strategy has been used to create analogues with activity comparable to the parent enkephalin, demonstrating the potential of peptidomimetics in discovering novel opioid ligands. nih.gov

Preclinical Pharmacological Assessment in In Vitro and Non-Human In Vivo Models

Before any potential therapeutic can be considered for human use, it must undergo rigorous preclinical evaluation. This involves a battery of tests in both laboratory (in vitro) and animal (in vivo) models to determine its pharmacological activity and profile.

Isolated tissue bioassays are fundamental tools for the in vitro characterization of opioid compounds. The guinea pig ileum (GPI) and mouse vas deferens (MVD) assays are two of the most widely used preparations. annualreviews.org These assays measure the ability of a compound to inhibit electrically induced muscle contractions, which is a functional response mediated by opioid receptors.

The GPI preparation is rich in μ-opioid receptors, making it a valuable tool for assessing the activity of MOR agonists. ptbioch.edu.plscispace.com In contrast, the MVD tissue primarily expresses δ-opioid receptors, and is therefore used to determine the potency of DOR agonists. ptbioch.edu.plscispace.comumich.edu By comparing the inhibitory concentration (IC50) values of an analogue in both assays, researchers can determine its relative selectivity for μ versus δ receptors. bibliotekanauki.plnih.gov For example, a compound that is highly potent in the MVD assay but less potent in the GPI assay is considered to be δ-selective. pnas.org These assays have been instrumental in characterizing a vast number of enkephalin analogues, including those with modifications like alkylurea units and cyclizations, providing crucial data on their potency and receptor selectivity profile. researchgate.netnih.govbibliotekanauki.plnih.gov

Below is a table summarizing the in vitro activities of selected enkephalin analogues in the GPI and MVD assays.

| Compound/Analogue | GPI IC50 (nM) | MVD IC50 (nM) | Receptor Selectivity |

| [Leu]-enkephalin | 250 | 11.5 | δ-selective |

| [Met]-enkephalin | 45 | 40 | Non-selective |

| Tyr-c[D-AlaL-Gly-Phe-D-AlaL]-OH | 3.1 | 1.8 | μ/δ non-selective |

| Tyr-c[D-ValL-Gly-Phe-D-AlaL]-OH | 250 | 1.9 | δ-selective |

| [D-Pen2,L-Pen5]Enkephalin | 2,720 | 2.50 | Highly δ-selective pnas.org |

| Ligand 10 | - | - | μ-selective (δ/μ = 2.4) nih.gov |

| Ligand 14 | - | 24 | Highly δ-selective (δ/μ = 0.12) nih.gov |

| Ligand 16 | 8.5 | 1.8 | Potent μ/δ agonist nih.gov |

| Data compiled from multiple sources. acs.orgpnas.orgnih.gov Note: Lower IC50 values indicate higher potency. |

Non-Human In Vivo Antinociception Models (e.g., Hot Plate Test, Tail Flick Assay)

The preclinical evaluation of Met-enkephalin analogues, often synthesized using a tert-butyloxycarbonyl (Boc) strategy, relies heavily on non-human in vivo models to determine their potential analgesic effects. nih.govmdpi.com Standard pain response assays, such as the hot plate test and the tail flick assay, are employed to quantify the antinociceptive properties of these novel compounds.

In these models, an increase in the latency of the response to a thermal stimulus (heat) is interpreted as an analgesic effect, often expressed as the Maximum Possible Effect (%MPE). Studies on various analogues demonstrate a range of potencies and durations of action. For instance, novel Leu-enkephalin (Leu-ENK) derivatives, synthesized by attaching small hydrophobic acyl moieties to the N-terminus, have been evaluated for antinociceptive activity in a hot-plate test in mice. nih.gov All modified analogues in one study displayed increased antinociception compared to native Leu-ENK, with a 2.6- to 8-fold increase in the Area Under the Curve (AUC) of the time-effect plot. nih.gov

Similarly, the tail-flick assay is used to assess antinociceptive efficacy. In studies involving inhibitors of enkephalin-degrading enzymes, co-administration of an inhibitor with Met-enkephalin resulted in a more pronounced antinociceptive effect compared to either compound administered alone in both tail flick and hot plate assays. biorxiv.orgbiorxiv.org This potentiation of the analgesic effect was reversed by the broad-spectrum opioid receptor antagonist naloxone, confirming the involvement of opioid receptors in the observed activity. biorxiv.orgbiorxiv.org

Glycosylation of enkephalin amides is another strategy to enhance their analgesic properties. The glycosylated peptide H₂N-Tyr-d-Thr-Gly-Phe-Leu-Ser(β-d-Glc)-CONH₂ produced full agonist effects in the 55 °C tail-flick test and was significantly more potent than its unglycosylated counterpart. acs.org These in vivo tests are crucial for establishing the structure-activity relationships of new peptidomimetics and identifying lead compounds for further development. mdpi.comnih.gov

Table 1: Antinociceptive Activity of Representative Enkephalin Analogues in Hot Plate and Tail Flick Assays

Studies on Opioid Peptide Release from Research Models (e.g., Neutrophils, Brain Slices)

Understanding the mechanisms that trigger the release of endogenous opioid peptides is fundamental to developing therapies that can harness the body's own pain-control systems. Research models, including isolated neutrophils and brain slices, have been instrumental in these investigations.

Opioid Peptide Release from Neutrophils

Neutrophils, a type of immune cell, contain and can secrete opioid peptides like Met-enkephalin at sites of inflammation, contributing to local analgesia. plos.org Studies have shown that heat-inactivated Mycobacterium butyricum, a component of Complete Freund's Adjuvant used to induce inflammatory pain models in rats, can trigger the release of Met-enkephalin from both human and rat neutrophils. nih.govnih.gov This release is not triggered by Toll-like receptor (TLR)-2 or TLR-4 agonists, but rather through the activation of formyl peptide receptors (FPR). plos.orgnih.govrepec.org

The involvement of FPR is confirmed by experiments where FPR antagonists, such as Boc-FLFLF and cyclosporine H, reduce the Mycobacterium butyricum-induced opioid peptide release in vitro. nih.govresearchgate.net The signaling pathway for this release involves an increase in intracellular calcium and the activation of phosphoinositol-3-kinase (PI3K). plos.orgnih.govrepec.org

Table 2: Modulation of Met-enkephalin Release from Neutrophils

Opioid Peptide Release from Brain Slices

Brain slices provide a valuable ex vivo model to study the local release of neuropeptides within specific neural circuits. Using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can quantify the extracellular levels of various opioid peptides, including Met-enkephalin, Leu-enkephalin, and Met-enkephalin-Arg-Phe (MERF). biorxiv.orgupenn.edu

Stimulation of brain slices, for example with potassium chloride (KCl), has been shown to increase the extracellular levels of Met-enkephalin, Leu-enkephalin, and MERF. upenn.edunih.gov Studies investigating inhibitors of enkephalin-degrading enzymes, such as puromycin-sensitive aminopeptidase (B13392206) (PSA), found that inhibiting this enzyme in brain slices led to a significant increase in the extracellular levels of Leu-enkephalin and MERF. biorxiv.orgnih.gov Interestingly, in that particular study, Met-enkephalin levels remained unchanged. biorxiv.orgnih.gov

In other research, optogenetic stimulation of specific neurons in brain slices from the nucleus accumbens also triggered the release of enkephalins. upenn.edu Furthermore, studies on thalamo-cortical circuits have used bath-perfused Met-enkephalin on brain slices to investigate its modulatory effects on synaptic transmission, revealing that it can inhibit both excitatory and inhibitory currents. nih.gov

Table 3: Enkephalin Release from Brain Slice Models

Advanced Analytical Techniques and Research Applications

Mass Spectrometry-Based Methods for Peptide Analysis and Quantitation

Mass spectrometry (MS) is an indispensable tool for the structural analysis and quantification of peptides like Boc-Met-enkephalin. Techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer high sensitivity and specificity, making them ideal for complex biological samples. nih.govnih.gov

In a typical LC-MS/MS workflow, the Boc-Met-enkephalin sample is first separated from other components using high-performance liquid chromatography (HPLC). The separated peptide is then introduced into the mass spectrometer, where it is ionized, commonly by electrospray ionization (ESI). The resulting protonated molecule [M+H]⁺ is selected in the first mass analyzer (MS1). This parent ion is then subjected to collision-induced dissociation (CID), where it fragments at its peptide bonds. europa.eubiorxiv.org The resulting fragment ions are analyzed in the second mass analyzer (MS2), producing a tandem mass spectrum.

The fragmentation of peptides in CID typically yields b- and y-type ions. ubc.ca The b-ions contain the N-terminus, while the y-ions contain the C-terminus of the peptide. By analyzing the mass-to-charge (m/z) ratios of these fragments, the amino acid sequence can be confirmed. For Boc-Met-enkephalin (Boc-Tyr-Gly-Gly-Phe-Met), specific fragment ions can be predicted and monitored for unambiguous identification and quantification.

Table 1: Predicted Tandem MS (MS/MS) Fragmentation Ions for Boc-Met-Enkephalin

This table illustrates the theoretical m/z values for the major b- and y-type fragment ions expected from the collision-induced dissociation of the protonated parent molecule of Boc-Met-enkephalin. The analysis of these fragments allows for sequence verification.

| Fragment Ion | Sequence | Theoretical m/z |

| b₁ | Boc-Tyr | 264.15 |

| b₂ | Boc-Tyr-Gly | 321.17 |

| b₃ | Boc-Tyr-Gly-Gly | 378.20 |

| b₄ | Boc-Tyr-Gly-Gly-Phe | 525.27 |

| y₁ | Met | 150.06 |

| y₂ | Phe-Met | 297.13 |

| y₃ | Gly-Phe-Met | 354.15 |

| y₄ | Gly-Gly-Phe-Met | 411.17 |

Data based on general principles of peptide fragmentation. ubc.ca

For quantitative studies, a technique known as multiple reaction monitoring (MRM) is often employed. nih.gov In MRM, specific precursor-to-fragment ion transitions are monitored, providing exceptional selectivity and sensitivity for measuring the peptide's concentration, even in complex matrices like plasma. nih.gov

Studies on Oxidative Stability and Reactivity of Boc-Met-Enkephalin

The oxidative stability of enkephalins is a critical factor, as oxidation can lead to loss of biological activity. The methionine and tyrosine residues are particularly susceptible to oxidation by reactive oxygen species (ROS). researchgate.netresearchgate.net

Interaction with Reactive Oxygen Species

Research has shown that the N-terminal Boc group on Boc-Met-enkephalin plays a significant role in its interaction with ROS, particularly the superoxide (B77818) radical anion (O₂•⁻). researchgate.net Studies using gamma- and pulse radiolysis to induce one-electron oxidation have demonstrated that both Met-enkephalin and Boc-Met-enkephalin are susceptible to oxidation. researchgate.net However, the fate of the oxidized peptide differs significantly.

When the tyrosyl residue is oxidized, it can react with O₂•⁻ to form a hydroperoxide intermediate. In native Met-enkephalin, this intermediate can undergo an intramolecular cyclization reaction involving the free N-terminal amine group. researchgate.net In contrast, for Boc-Met-enkephalin, the presence of the bulky tert-butoxycarbonyl protecting group on the N-terminal amine prevents this cyclization. Instead, the hydroperoxide adduct eliminates an oxygen molecule, resulting in the regeneration of the original, unmodified peptide with high efficiency (approximately 97%). researchgate.net This finding highlights that blocking the terminal amine group provides crucial protection for the tyrosine residue against this specific oxidative pathway. researchgate.net

Oxidation Pathways of Constituent Amino Acids

The primary sites of oxidation in Boc-Met-enkephalin are the tyrosine and methionine residues.

Tyrosine Oxidation: In the absence of oxygen and superoxide, the one-electron oxidation of the tyrosine residue in both Met-enkephalin and Boc-Met-enkephalin leads to the formation of a tyrosyl radical. This radical can then dimerize, forming dityrosine-linked peptides. researchgate.net Direct attack by hydroxyl radicals can also lead to the formation of dihydroxyphenylalanine (DOPA) derivatives. researchgate.net

Methionine Oxidation: The thioether group of the methionine residue is readily oxidized to form methionine sulfoxide (B87167). researchgate.net This is a common oxidative modification for methionine-containing peptides. nih.gov While this reaction occurs in both protected and unprotected enkephalins, studies suggest it is a minor pathway compared to tyrosine oxidation under certain experimental conditions. researchgate.net Some analytical methods intentionally oxidize all methionine residues to a stable sulfone form prior to analysis to ensure consistent and accurate quantification. elifesciences.org

Table 2: Comparison of Oxidation Products for Met-Enkephalin vs. Boc-Met-Enkephalin in the Presence of Superoxide (O₂•⁻)

This table summarizes the differential outcomes of one-electron oxidation of the tyrosine residue in Met-Enkephalin and Boc-Met-Enkephalin when superoxide is present, demonstrating the protective effect of the Boc group.

| Starting Peptide | Key Intermediate | Final Products | Protective Outcome |

| Met-Enkephalin | Tyrosyl radical + O₂•⁻ → Hydroperoxide adduct | Intramolecular cyclization product | No protection; peptide is modified. |

| Boc-Met-Enkephalin | Tyrosyl radical + O₂•⁻ → Hydroperoxide adduct | Regenerated Boc-Met-enkephalin (~97%), Dityrosine (B1219331) dimers, Methionine sulfoxide | High degree of protection for the tyrosine residue. |

Data synthesized from findings reported in radiolysis studies. researchgate.net

Preclinical Pharmacokinetic Research of Boc-Met-Enkephalin and Analogues

Preclinical research into the pharmacokinetics of enkephalin analogues is essential for developing peptides with improved therapeutic potential. A major hurdle for native enkephalins is their rapid degradation in plasma, leading to a very short in vivo half-life. mdpi.com Protecting the N-terminus, as with the Boc group, is a common strategy to enhance metabolic stability.

Assessment of Plasma Stability in Animal Models

The stability of enkephalin analogues is typically assessed by incubating them in plasma from animal models (e.g., rat, mouse) or humans and measuring the concentration of the intact peptide over time using LC-MS/MS. nih.govmdpi.comresearchhub.com Studies on various N-terminally modified enkephalin analogues consistently show that such modifications significantly increase plasma stability compared to the native peptide. For example, Leu-enkephalin has a plasma half-life of less than 10 minutes, whereas N-pivaloyl-Leu-enkephalin (another N-terminally acylated analogue) exhibits a dramatically increased half-life of 37 hours. mdpi.comresearchgate.net Similarly, other modifications at or near the N-terminus have been shown to extend half-lives from minutes to over an hour. researchhub.com This enhanced stability is attributed to the steric hindrance provided by the protecting group, which blocks access by degrading enzymes.

Table 3: Plasma Stability of N-Terminally Modified Enkephalin Analogues in Animal Plasma

This table presents data from studies on various enkephalin analogues, demonstrating that modifications to the N-terminus or peptide backbone significantly enhance stability in plasma compared to the native peptide. This serves as a proxy for the expected stability of Boc-Met-enkephalin.

| Compound | Modification Type | Plasma Source | Half-Life (t₁/₂) | Reference |

| Leu-Enkephalin | Native Peptide | Rat | < 10 min | researchgate.net |

| KK-103 (N-pivaloyl-Leu-ENK) | N-terminal Acylation | Mouse | 37 hours | mdpi.com |

| 3-fluoro-Phe⁴-Leu-enkephalin | Backbone Substitution | Rat | 82.3 min | researchhub.comresearchgate.net |

| Glycopeptide Analogue 2 | Glycosylation | Rat | 164 min | acs.org |

Identification of Metabolic Liability Sites

The primary sites of metabolic breakdown in enkephalins are the peptide bonds, which are cleaved by various peptidases present in plasma and tissues. biorxiv.orgnih.gov The main enzymes responsible for enkephalin degradation include aminopeptidases, which cleave the Tyr¹-Gly² bond, and angiotensin-converting enzyme (ACE) or neutral endopeptidase (NEP), which cleave the Gly³-Phe⁴ bond. biorxiv.orgnih.gov

Protecting the N-terminus with a Boc group effectively prevents degradation by aminopeptidases, which require a free N-terminal amine to function. nih.gov This shifts the metabolic burden to other sites in the peptide. For N-terminally protected analogues, the most likely site of initial cleavage becomes the Gly³-Phe⁴ bond by enzymes like ACE. researchhub.comresearchgate.net Studies on related analogues have confirmed that while Tyr¹-Gly² cleavage is impeded, degradation still occurs at other internal peptide bonds. researchhub.com Identifying these metabolic "hot spots" is crucial for designing next-generation analogues with further improved stability and pharmacokinetic profiles.

Boc-Met-Enkephalin as a Probe in Neurochemical and Biochemical Research

The chemical modification of endogenous peptides has proven to be a powerful strategy for creating molecular probes to investigate complex biological systems. Boc-Met-enkephalin, a derivative of the natural opioid pentapeptide Met-enkephalin, is a prime example of such a tool. By attaching a tert-butoxycarbonyl (Boc) group to the N-terminal tyrosine residue, the peptide's free amine group is blocked. researchgate.net This modification imparts specific properties that make Boc-Met-enkephalin an invaluable probe in neurochemical and biochemical research, primarily by enhancing its stability against enzymatic degradation and altering its chemical reactivity under specific conditions. researchgate.netkoreascience.kr

The primary role of the Boc group is to protect the peptide from cleavage by aminopeptidases, which are enzymes that rapidly hydrolyze Met-enkephalin in vivo by targeting the N-terminal Tyr-Gly bond. researchgate.netbiorxiv.org This increased stability allows researchers to study the peptide's interactions with receptors or other enzymes without the confounding factor of rapid degradation. This characteristic is crucial for elucidating the physiological roles of enkephalins and for exploring the mechanisms of action of the enzymes that regulate their activity. biorxiv.org

Applications in Neurochemical Research

In neurochemistry, Boc-Met-enkephalin serves as a specialized tool for dissecting the intricate signaling pathways of the endogenous opioid system. The native Met-enkephalin peptide is an important neuromodulator that exerts its effects by binding to opioid receptors, primarily the mu (μ) and delta (δ) opioid receptors. nih.govguidetopharmacology.orgfrontiersin.org The N-terminal tyrosine is fundamental for this interaction. researchgate.net

Investigating Oxidative Stress Mechanisms:

A significant application of Boc-Met-enkephalin is in the study of how oxidative stress affects neuropeptides. The tyrosyl residue of enkephalins is susceptible to oxidation by reactive oxygen species, a process that can alter their biological activity. Research using gamma- and pulse radiolysis has shown that the fate of the oxidized tyrosyl radical is dramatically different between Met-enkephalin and Boc-Met-enkephalin in the presence of superoxide radical anions (O₂˙⁻). researchgate.net

For the unmodified Met-enkephalin, the tyrosyl radical reacts with superoxide to form a hydroperoxide adduct, which then undergoes an intramolecular cyclization reaction involving the free N-terminal amine group. researchgate.net In stark contrast, for Boc-Met-enkephalin, where the amine group is blocked, the hydroperoxide adduct eliminates the superoxide radical, resulting in the almost complete regeneration of the original, non-modified peptide. researchgate.net This finding demonstrates that blocking the terminal amine group is a key factor in protecting the crucial tyrosyl residue from irreversible oxidative modification. researchgate.net This makes Boc-Met-enkephalin an excellent probe for studying the chemical dynamics of neuropeptide oxidation and for designing more stable, oxidation-resistant therapeutic analogues.

Table 1: Comparative Fate of Tyrosyl Radicals in Met-Enkephalin and Boc-Met-Enkephalin in the Presence of Superoxide (O₂˙⁻)

| Peptide | Reaction with Superoxide | Subsequent Reaction | Final Product | Reference |

|---|---|---|---|---|